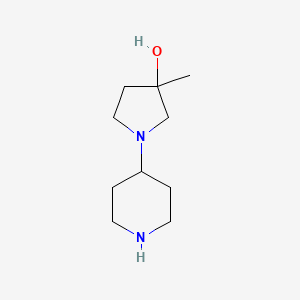

3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

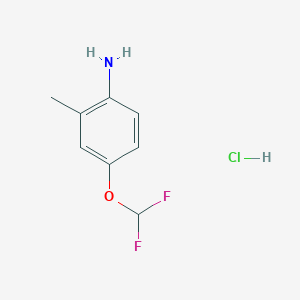

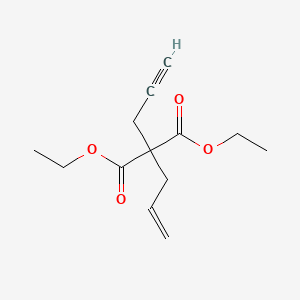

“3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is 1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 . This indicates the presence of a pyrrolidine ring, a piperidine ring, and a hydroxyl group in the molecule.Physical And Chemical Properties Analysis

“3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

Some piperidine derivatives have been found to exhibit antimalarial properties . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic (pain-relieving) and anti-inflammatory drugs . They can reduce pain and inflammation by inhibiting certain biochemical pathways .

Anti-Alzheimer Applications

Some piperidine derivatives have been used in the development of drugs for treating Alzheimer’s disease . They can inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .

Antipsychotic Applications

Piperidine derivatives have also been used in the development of antipsychotic drugs . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to block nlrp3 activation . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.

Mode of Action

It’s suggested that similar compounds bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles . This suggests that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol might interact with its targets through nucleophilic reactions.

Biochemical Pathways

Similar compounds have been found to block nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β . IL-1β is a pro-inflammatory cytokine, and its release is a key event in many inflammatory responses.

Result of Action

Based on the potential target and mode of action, it can be inferred that the compound might have anti-inflammatory effects by blocking nlrp3 activation and the subsequent release of il-1β .

Action Environment

The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

3-methyl-1-piperidin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETHHTDPNQBAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)